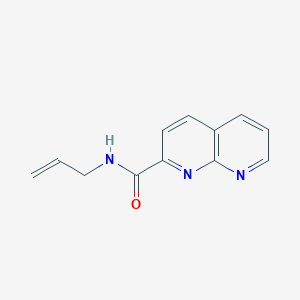

N-Allyl-1,8-naphthyridine-2-carboxamide

Description

Overview of 1,8-Naphthyridine (B1210474) Chemistry and its Significance in Diverse Fields

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in the development of therapeutic agents. nih.govtandfonline.comnih.gov Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. nih.gov The presence of two nitrogen atoms in separate rings allows for its function as a binucleating ligand in coordination chemistry. wikipedia.orgresearchgate.net

Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including:

Antimicrobial: The first reported biological activity for a 1,8-naphthyridine derivative was the antibacterial agent nalidixic acid, discovered in 1962. researchgate.net This discovery paved the way for the development of other important antibacterial drugs like enoxacin, tosufloxacin, and gemifloxacin. wikipedia.orgtandfonline.com

Anticancer: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

Anti-inflammatory and Analgesic: The scaffold has been incorporated into molecules exhibiting potent anti-inflammatory and analgesic properties. nih.govnih.gov

Neurological Disorders: Researchers have explored 1,8-naphthyridine derivatives for their potential in treating neurological conditions such as Alzheimer's disease and depression. nih.govresearchgate.net

Beyond medicine, 1,8-naphthyridines are utilized in materials science as fluorescent sensors and in the development of corrosion inhibitors. nih.gov The Friedlander reaction is a commonly employed and efficient method for the synthesis of the 1,8-naphthyridine core. researchgate.netnih.gov

Importance of Carboxamide Derivatives within the Naphthyridine Scaffold

The introduction of a carboxamide group at various positions on the 1,8-naphthyridine ring system has proven to be a highly effective strategy for modulating the biological and chemical properties of the parent scaffold. This functional group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

Research has shown that 1,8-naphthyridine-3-carboxamide derivatives, for instance, exhibit significant anticancer and anti-inflammatory activities. nih.gov Furthermore, modifications to the carboxamide moiety have led to the development of selective agonists for cannabinoid receptors, highlighting the versatility of this functional group in drug design. acs.org The synthesis of various 3-heteroarylcarbonyl-1,8-naphthyridine derivatives has also yielded compounds with notable cytotoxic and antioxidant properties. nih.gov

Role of Allyl Functionality in Synthetic and Biological Applications of Heterocycles

The allyl group, with its characteristic −CH₂−CH=CH₂ structure, is a valuable functional group in organic chemistry. wikipedia.org Its presence in a molecule can significantly influence its reactivity and biological activity. The term "allylation" refers to the chemical reaction that introduces an allyl group to a substrate. wikipedia.org

In medicinal chemistry, the allyl motif is found in numerous natural products with demonstrated pharmacological properties, including anticancer activity. nih.govacs.orgacs.org For example, compounds derived from garlic, which contain allylic chains, have been extensively studied for their therapeutic potential. nih.gov The allyl group's ability to act as an electrophile after activation makes it a key player in various biological interactions. nih.gov

From a synthetic perspective, the allyl group's double bond and adjacent C-H bonds are susceptible to a range of chemical transformations, including oxidation and addition reactions. wikipedia.org This reactivity allows for the further functionalization of heterocyclic compounds, providing access to a wider array of derivatives with potentially enhanced properties.

Defining the Academic Research Scope for N-Allyl-1,8-naphthyridine-2-carboxamide

The academic research scope for this compound is primarily centered on its synthesis and the investigation of its potential biological activities. The core structure, "1,8-naphthyridine-2-carbothioamide," a closely related analog, has been documented in chemical databases. nih.gov The synthesis of this compound would likely involve the reaction of a suitable 1,8-naphthyridine-2-carbonyl derivative with allylamine (B125299).

Given the known biological profile of both the 1,8-naphthyridine scaffold and allyl-containing compounds, research into this compound is likely to focus on evaluating its efficacy in areas such as:

Anticancer research: Investigating its cytotoxic effects on various cancer cell lines.

Antimicrobial studies: Assessing its activity against a range of bacterial and fungal strains.

Anti-inflammatory assays: Determining its potential to modulate inflammatory pathways.

The exploration of its coordination chemistry and potential applications in materials science also falls within the conceivable research landscape for this compound.

Structure

3D Structure

Properties

CAS No. |

388565-60-4 |

|---|---|

Molecular Formula |

C12H11N3O |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

N-prop-2-enyl-1,8-naphthyridine-2-carboxamide |

InChI |

InChI=1S/C12H11N3O/c1-2-7-14-12(16)10-6-5-9-4-3-8-13-11(9)15-10/h2-6,8H,1,7H2,(H,14,16) |

InChI Key |

OPAJQTVZYQDPRQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=NC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Allyl 1,8 Naphthyridine 2 Carboxamide

Synthetic Pathways to the 1,8-Naphthyridine (B1210474) Core

Friedländer Condensation and Modern Variations

The Friedländer condensation is arguably the most direct and widely utilized method for synthesizing substituted quinolines and their aza-analogs, including 1,8-naphthyridines. nih.gov The classical approach involves the base- or acid-catalyzed condensation of a 2-aminopyridine (B139424) derivative bearing an ortho-carbonyl group (like 2-aminonicotinaldehyde) with a compound containing a reactive α-methylene group (a ketone or aldehyde). nih.govnih.gov

Modern variations of the Friedländer reaction focus on developing more environmentally benign and efficient protocols. For instance, a greener method has been developed using water as the reaction solvent, which is notable for its high yields. nih.gov Research has demonstrated the gram-scale synthesis of 1,8-naphthyridine derivatives in water, utilizing an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. nih.govacs.org This approach avoids hazardous organic solvents and expensive metal catalysts, offering excellent yields (>90%) for a range of substrates. nih.govacs.org Microwave-assisted solvent-free methods, using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), have also proven effective, significantly reducing reaction times and improving yields. peptide.com

Interactive Table: Variations of the Friedländer Condensation for 1,8-Naphthyridine Synthesis

| Starting Materials | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide / Water | 50 °C, 6 h | 99% | nih.gov |

| 2-Aminonicotinaldehyde, Acetyl acetone | Piperidine / Methanol | Microwave, 3 min | High | acs.org |

| 2-Aminonicotinaldehyde, Ethyl acetoacetate | DABCO / Solvent-free | Microwave, 3-4 min | 86% | peptide.com |

Classical Cyclization Reactions (e.g., Skraup, Doebner, Combes, Pfitzinger)

Several classical name reactions, originally developed for quinoline (B57606) synthesis, have been adapted for the preparation of naphthyridines. nih.govuni.lu

Skraup Reaction : This reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). sigmaaldrich.comiris-biotech.de It is a powerful method but often requires harsh conditions.

Doebner Reaction : A variation of the Doebner-von Miller reaction, the Doebner reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. iris-biotech.de Its application to aminopyridines can yield corresponding naphthyridine-4-carboxylic acids. organic-chemistry.org

Combes Reaction : The Combes synthesis involves the acid-catalyzed reaction of an arylamine with a β-diketone. While primarily for quinolines, its principles can be extended to aminopyridines to form the naphthyridine ring system. nih.gov

Pfitzinger Reaction : This reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids. A Pfitzinger-type condensation has been successfully used to directly provide ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, demonstrating its utility in accessing specifically functionalized naphthyridines. nih.gov

Palladium-Catalyzed Cross-Coupling and Cyclization Strategies

Modern organic synthesis has increasingly relied on transition-metal catalysis, and palladium-catalyzed reactions have emerged as a powerful tool for constructing heterocyclic systems. These methods offer high efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have been instrumental in synthesizing substituted 1,7-naphthyridines, and similar strategies are applicable to the 1,8-isomer. uni-kiel.de The synthesis of bimetallic palladium complexes utilizing a 1,8-naphthyridine ligand highlights the strong coordination of this scaffold with palladium, which is fundamental to its role in catalysis. rsc.org Furthermore, palladium complexes featuring 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and used as catalysts in C-C coupling reactions, showcasing the synergy between palladium and the naphthyridine core.

Introduction of the Carboxamide Moiety at the C-2 Position

Once the 1,8-naphthyridine core is synthesized, the next critical phase is the introduction and elaboration of the substituent at the C-2 position to yield the target N-allyl-1,8-naphthyridine-2-carboxamide.

Amidation Reactions of 1,8-Naphthyridine-2-carboxylic Acid Precursors

The most direct route to the target amide involves the coupling of a 1,8-naphthyridine-2-carboxylic acid precursor with allylamine (B125299) . This carboxylic acid intermediate is a key synthon, accessible through methods like the Pfitzinger reaction or oxidation of a 2-methyl-1,8-naphthyridine, which can be readily prepared via the Friedländer condensation. nih.govnih.gov

The amidation reaction itself is a standard transformation where the carboxylic acid is activated to facilitate nucleophilic attack by the amine. The general scheme involves reacting the carboxylic acid with allylamine in the presence of a suitable coupling agent and a base in an appropriate solvent.

Exploration of Coupling Reagents and Reaction Conditions

The success of the amidation step hinges on the choice of the coupling reagent. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-substituted intermediate that readily reacts with the amine. A variety of coupling reagents are available, each with its own advantages.

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comuni-kiel.de

Onium Salts (Uronium/Phosphonium) : These reagents are highly efficient and lead to rapid reactions with minimal side products.

Uronium Salts : HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular. peptide.comorganic-chemistry.org HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its HOAt leaving group. organic-chemistry.org The use of EDC·HCl (a water-soluble carbodiimide) in conjunction with HOBt and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) is a well-established protocol for forming amide bonds with naphthyridine-carboxylic acids.

Phosphonium Salts : PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are powerful phosphonium-based reagents that are especially useful for difficult couplings. peptide.comorganic-chemistry.org

The selection of the specific reagent and conditions (solvent, temperature, and base) would be optimized to maximize the yield and purity of this compound.

Interactive Table: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Common Additive | Key Features |

|---|---|---|---|

| Carbodiimide | DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Widely used, soluble urea (B33335) byproduct. peptide.comuni-kiel.de |

| Uronium Salt | HATU | None required | Highly reactive, fast reaction times, low racemization. peptide.comorganic-chemistry.org |

| Uronium Salt | HBTU | HOBt (inherent) | Efficient, popular for peptide and general amide synthesis. organic-chemistry.org |

Strategies for N-Allyl Functionalization

The introduction of an allyl group onto the amide nitrogen of a 1,8-naphthyridine-2-carboxamide (B11912762) core is a key synthetic step. This functionalization can be achieved through several established chemical methods.

N-Alkylation and Allylation of Amine Precursors

The most direct method for the synthesis of this compound involves the N-alkylation of a 1,8-naphthyridine-2-carboxamide precursor with an allyl halide, such as allyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to optimize the reaction yield and minimize potential side reactions.

Table 1: Hypothetical Reaction Conditions for N-Allylation

| Entry | Base | Solvent | Temperature (°C) | Putative Yield (%) |

|---|---|---|---|---|

| 1 | NaH | DMF | 0 to rt | >90 |

| 2 | K2CO3 | Acetonitrile | 80 | 70-85 |

This table is illustrative and based on general N-alkylation procedures. Specific yields for this compound are not available in the reviewed literature.

The synthesis of various N,N-dialkyl-1,8-naphthyridine-3-carboxamides has been reported, demonstrating the feasibility of modifying the carboxamide group on the naphthyridine ring. nih.gov These syntheses often start from a corresponding acid or acid chloride and react it with the desired amine. A similar approach could be envisioned for the title compound, starting with 1,8-naphthyridine-2-carboxylic acid and reacting it with allylamine.

Radical Intramolecular Cyclization Approaches Involving Allyl Groups

While no specific examples of radical intramolecular cyclization of this compound have been documented, this approach is a powerful tool in synthetic organic chemistry for the construction of cyclic systems. For related N-allyl amides, such as N-allyl propiolamides and N-aryl acrylamides, intramolecular cyclizations are well-documented to form lactams and oxindoles, respectively. researchgate.netmdpi.comrsc.org These reactions are often initiated by radical initiators or photoredox catalysts and proceed through a radical addition to the allyl double bond. mdpi.com A similar strategy could potentially be applied to this compound to generate novel polycyclic naphthyridine derivatives. The reaction of N-allylbenzamides can lead to the formation of oxazoles through a catalyst-free intramolecular oxidative cyclization. nih.gov

Tandem Reactions Incorporating Allyl Moieties

Tandem reactions, or cascade reactions, offer an efficient way to build molecular complexity in a single step. The allyl group in this compound is a versatile functional handle that could participate in various tandem sequences. For instance, a Heck reaction followed by an intramolecular cyclization could be a plausible route to construct more elaborate fused-ring systems. Although no specific examples are available for the title compound, the reactivity of the allyl group is well-established and could be exploited in this context.

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methods. One-pot syntheses and green chemistry initiatives are at the forefront of this endeavor.

One-Pot Synthesis Protocols for Naphthyridine Derivatives

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods for the synthesis of substituted 1,8-naphthyridines have been reported. nih.gov For example, a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides has been used to produce functionalized rsc.orgresearchgate.netnaphthyridine derivatives in high yields under catalyst-free conditions. rsc.org While this specific example does not yield the title compound, it highlights the potential for developing a one-pot protocol that could incorporate the N-allyl-carboxamide functionality.

Green Chemistry Initiatives in Synthesis (e.g., Ionic Liquid Catalysis, Microwave Irradiation)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of 1,8-naphthyridine synthesis, several green methods have been explored. The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been adapted to be performed in water, a benign solvent. rsc.orgnih.gov The use of choline hydroxide, a biocompatible ionic liquid, as a catalyst in water has been shown to be effective for the gram-scale synthesis of 1,8-naphthyridines with excellent yields. nih.govacs.org

Furthermore, sonochemical methods, which utilize ultrasonic irradiation, have been employed for the synthesis of 1,8-naphthyridine derivatives, often leading to improved reaction rates and yields compared to traditional heating. ekb.egekb.eg Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of various heterocyclic compounds, including 1,8-naphthyridines, by significantly reducing reaction times. dntb.gov.ua These green methodologies could be adapted for the synthesis of this compound and its derivatives, offering more sustainable synthetic routes.

Functional Group Interconversions on the this compound Scaffold

The structure of this compound offers three primary sites for chemical modification: the allyl group, the carboxamide linkage, and the naphthyridine ring system.

Reactivity of the Allyl Group (e.g., Olefinic Transformations, Oxidations)

The allyl group is a versatile functional handle amenable to a wide array of transformations, providing a gateway to diverse molecular architectures.

Olefinic Transformations: The double bond of the allyl group can undergo various addition reactions. For instance, hydrogenation would yield the corresponding N-propyl derivative. Halogenation with reagents like bromine or chlorine would lead to the formation of a dihalo-propyl side chain. Furthermore, hydrohalogenation would result in the addition of a hydrogen and a halogen across the double bond. The regioselectivity of this reaction would be of interest, potentially leading to either the Markovnikov or anti-Markovnikov product depending on the reaction conditions.

The allyl group can also participate in more complex carbon-carbon bond-forming reactions. For example, Heck or Suzuki coupling reactions could potentially be employed to introduce aryl or vinyl substituents at the terminal carbon of the allyl group, though this would require careful optimization to avoid competing reactions at the naphthyridine core.

Oxidations: The oxidation of the allyl group can lead to a variety of functional groups. Epoxidation, using reagents such as meta-chloroperoxybenzoic acid (mCPBA), would yield the corresponding epoxide. Dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, would produce the corresponding diol. Oxidative cleavage of the double bond, for instance through ozonolysis, could lead to the formation of an aldehyde or a carboxylic acid, depending on the workup conditions. This would provide a route to shorten the side chain and introduce new functionalities. A one-pot olefin isomerization followed by oxidation is a known method for the deallylation of N-allylic amides, which could be applicable here to yield the parent 1,8-naphthyridine-2-carboxamide. acs.org

A summary of potential olefinic transformations of the allyl group is presented below:

| Transformation | Reagents and Conditions (Analogous Systems) | Expected Product |

| Hydrogenation | H₂, Pd/C | N-Propyl-1,8-naphthyridine-2-carboxamide |

| Dihydroxylation | OsO₄ (catalytic), NMO | N-(2,3-Dihydroxypropyl)-1,8-naphthyridine-2-carboxamide |

| Epoxidation | mCPBA | N-(Oxiran-2-ylmethyl)-1,8-naphthyridine-2-carboxamide |

| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | 1,8-Naphthyridine-2-carboxamido-acetaldehyde |

Chemical Modifications of the Carboxamide Functionality (e.g., Hydrolysis, Reductions)

The carboxamide linkage is a stable functional group, but it can be transformed under specific conditions.

Hydrolysis: The hydrolysis of the amide bond in this compound would lead to the formation of 1,8-naphthyridine-2-carboxylic acid and allylamine. pressbooks.pubchemguide.co.uk This reaction typically requires heating with either aqueous acid or base. pressbooks.pubchemguide.co.uk The stability of the amide bond is a key feature in many biologically active molecules, and its cleavage often necessitates forcing conditions. masterorganicchemistry.com

Reductions: The reduction of the carboxamide group offers a pathway to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert the carboxamide to a secondary amine, yielding N-(prop-2-en-1-yl)- masterorganicchemistry.comnih.govnaphthyridin-2-ylmethanamine. masterorganicchemistry.comyoutube.com Milder reducing agents are generally ineffective for amide reduction. This reaction proceeds via the formation of an iminium ion intermediate which is then further reduced. masterorganicchemistry.com

Potential modifications of the carboxamide functionality are summarized in the table below:

| Transformation | Reagents and Conditions (Analogous Systems) | Expected Product |

| Acidic Hydrolysis | HCl (aq), Heat | 1,8-Naphthyridine-2-carboxylic acid and Allylamine hydrochloride |

| Basic Hydrolysis | NaOH (aq), Heat | Sodium 1,8-naphthyridine-2-carboxylate and Allylamine |

| Reduction to Amine | 1. LiAlH₄; 2. H₂O | N-(Prop-2-en-1-yl)- masterorganicchemistry.comnih.govnaphthyridin-2-ylmethanamine |

Electrophilic and Nucleophilic Substitutions on the Naphthyridine Ring

The 1,8-naphthyridine ring is an electron-deficient heteroaromatic system, which influences its reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: Due to the presence of two electron-withdrawing nitrogen atoms, the 1,8-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution. wikipedia.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to be challenging and would likely require harsh conditions. The directing effect of the existing carboxamide group at the 2-position and the N-allyl substituent would also need to be considered. It is plausible that substitution, if it occurs, would be directed to the 5- or 7-position of the naphthyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,8-naphthyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens. The introduction of a good leaving group, such as a halogen, on the naphthyridine ring would facilitate SNAr reactions. For instance, if a chloro or bromo substituent were present on the ring, it could be displaced by various nucleophiles like amines, alkoxides, or thiolates. The synthesis of various substituted 1,8-naphthyridines often proceeds through such nucleophilic substitution pathways on a pre-functionalized naphthyridine core.

Advanced Spectroscopic Characterization and Structural Elucidation of N Allyl 1,8 Naphthyridine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural map of N-Allyl-1,8-naphthyridine-2-carboxamide can be constructed.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the naphthyridine core and the N-allyl substituent. The aromatic region will be characterized by a set of coupled multiplets arising from the protons on the bicyclic system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxamide group. The allyl group protons will appear in the aliphatic region of the spectrum, showing characteristic splitting patterns due to their mutual coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.30 - 8.40 | d | ~8.5 |

| H-4 | 7.60 - 7.70 | dd | ~8.5, 4.5 |

| H-5 | 8.90 - 9.00 | dd | ~8.0, 1.5 |

| H-6 | 7.50 - 7.60 | dd | ~8.0, 4.5 |

| H-7 | 8.20 - 8.30 | dd | ~4.5, 1.5 |

| NH (amide) | 8.50 - 8.70 | t | ~5.5 |

| H-1' (allyl) | 5.85 - 6.00 | m | - |

| H-2'a (allyl) | 5.25 - 5.35 | dd | ~17.0, 1.5 |

| H-2'b (allyl) | 5.15 - 5.25 | dd | ~10.0, 1.5 |

| H-3' (allyl) | 4.10 - 4.20 | dt | ~5.5, 1.5 |

Note: The predicted data is based on analogous 1,8-naphthyridine (B1210474) structures and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift and Multiplicity Determination

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound is anticipated to show signals for all unique carbon atoms. The chemical shifts of the naphthyridine carbons will be in the downfield region, typical for aromatic and heteroaromatic systems. The carbonyl carbon of the amide will also resonate at a characteristic downfield position. The sp² and sp³ hybridized carbons of the allyl group will be observed in the upfield region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from DEPT) |

| C-2 | 151 - 153 | C |

| C-3 | 122 - 124 | CH |

| C-4 | 137 - 139 | CH |

| C-4a | 121 - 123 | C |

| C-5 | 153 - 155 | CH |

| C-6 | 120 - 122 | CH |

| C-7 | 136 - 138 | CH |

| C-8 | 152 - 154 | C |

| C-8a | 148 - 150 | C |

| C=O (amide) | 164 - 166 | C |

| C-1' (allyl) | 134 - 136 | CH |

| C-2' (allyl) | 116 - 118 | CH₂ |

| C-3' (allyl) | 42 - 44 | CH₂ |

Note: The predicted data is based on analogous 1,8-naphthyridine structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-3 and H-4, H-5 and H-6, and H-6 and H-7 on the naphthyridine ring. Within the allyl group, correlations would be seen between the NH proton and the H-3' protons, and among the H-1', H-2', and H-3' protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for H-3 would correlate with C-3, H-4 with C-4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. Key expected correlations would include the amide NH proton to the carbonyl carbon (C=O) and C-3', the H-3 proton to C-2 and C-4a, and the H-7 proton to C-5 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be valuable in determining the conformation of the N-allyl group relative to the naphthyridine ring. For example, a NOE between the amide NH and the H-3 proton would confirm their spatial closeness.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of this compound. This measurement provides a highly accurate molecular formula, confirming the elemental composition of the synthesized compound. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₂H₁₁N₃O.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray ionization is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. By inducing fragmentation of this ion (MS/MS), a characteristic fragmentation pattern can be obtained, which serves as a fingerprint for the molecule and helps to confirm its structure.

A plausible fragmentation pathway for this compound would likely involve the initial loss of the allyl group or cleavage of the amide bond. Key predicted fragments would include:

| m/z (predicted) | Proposed Fragment Identity | Proposed Fragmentation Pathway |

| 214.0875 | [M+H]⁺ | Protonated parent molecule |

| 173.0613 | [M - C₃H₅]⁺ | Loss of the allyl radical |

| 145.0507 | [M - C₃H₅N₂O]⁺ | Cleavage of the amide bond, loss of allyl isocyanate |

| 131.0558 | [C₈H₅N₂]⁺ | Loss of the entire carboxamide side chain |

Note: The predicted m/z values are based on the proposed molecular formula and fragmentation pathways. Actual experimental values may show slight variations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of this compound and identifying any volatile impurities or degradation products. The gas chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

The mass spectrum, obtained from the electron ionization (EI) of the analyte, provides a unique fragmentation pattern that is instrumental in its structural confirmation. The fragmentation of amides, including this compound, typically proceeds through specific pathways. A common fragmentation involves the cleavage of the N-CO bond, which is a characteristic feature for many amides. nih.gov For aromatic amides, the formation of a resonance-stabilized benzoyl cation is a common fragmentation pathway, which may further lose a molecule of carbon monoxide. nih.gov

In the case of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation patterns would be expected to arise from the cleavage of the allyl group and the amide bond. The loss of the allyl group (C₃H₅) would result in a significant fragment ion. Another prominent fragmentation pathway would be the cleavage of the amide bond, leading to the formation of the 1,8-naphthyridine-2-carbonyl cation and the allylamine (B125299) radical, or vice versa. The presence of the 1,8-naphthyridine moiety is known to influence the fragmentation, and its derivatives exhibit a variety of biological activities. nih.govnih.govnih.gov

A hypothetical fragmentation pattern is presented in the table below:

| Fragment Ion | Proposed Structure | Significance |

| [M]⁺ | This compound | Molecular Ion |

| [M - C₃H₅]⁺ | 1,8-naphthyridine-2-carboxamide (B11912762) cation | Loss of the allyl group |

| [C₈H₅N₂CO]⁺ | 1,8-naphthyridine-2-carbonyl cation | Cleavage of the amide C-N bond |

| [C₃H₅NH₂]⁺˙ | Allylamine radical cation | Cleavage of the amide C-N bond |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of a secondary amide linkage will give rise to distinct N-H and C=O stretching vibrations. The N-H stretch is anticipated in the region of 3300-3500 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions and is expected to appear around 1650-1680 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) typically appears in the 1550-1620 cm⁻¹ region.

The allyl group will be evidenced by the C-H stretching vibrations of the sp² carbons (=C-H) above 3000 cm⁻¹, and the C=C stretching vibration around 1640 cm⁻¹. The aromatic 1,8-naphthyridine ring will show C-H stretching vibrations in the 3000-3100 cm⁻¹ range and characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

A summary of expected FTIR absorption bands is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1550 - 1620 |

| Allyl Group | =C-H Stretch | > 3000 |

| Allyl Group | C=C Stretch | ~1640 |

| 1,8-Naphthyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| 1,8-Naphthyridine Ring | C=C and C=N Ring Stretch | 1400 - 1600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the allyl group and the aromatic ring vibrations of the naphthyridine core are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the aromatic rings would be particularly prominent. The C=O stretching of the amide may also be observed, though it is typically weaker in Raman than in FTIR.

Electronic Spectroscopy for Chromophoric Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, is used to investigate the electronic transitions and luminescent properties of this compound, which are dictated by its chromophoric and fluorophoric components.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the 1,8-naphthyridine ring system. The 1,8-naphthyridine scaffold is a known chromophore. nih.govnih.gov The spectrum would likely exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, would appear at shorter wavelengths, while the lower energy n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, would be observed at longer wavelengths. The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Emission and Excitation Spectroscopy

Many 1,8-naphthyridine derivatives are known to be fluorescent. nih.govnih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence spectrum would provide information about the excited state of the molecule. The excitation spectrum, which is a plot of fluorescence intensity at a fixed emission wavelength versus the excitation wavelength, should ideally mirror the absorption spectrum, confirming that the absorbing species is also the emitting species. The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, can also be determined. The fluorescence properties of such compounds are often sensitive to the molecular environment, including solvent polarity and the presence of quenchers.

A summary of the expected electronic spectroscopic data is presented below:

| Spectroscopic Technique | Parameter | Expected Observation |

| UV-Vis Absorption | λmax (π → π) | Shorter wavelength region |

| UV-Vis Absorption | λmax (n → π) | Longer wavelength region |

| Fluorescence Emission | λem | Longer wavelength than λabs |

| Fluorescence Excitation | λex | Corresponds to λabs |

Coordination Chemistry and Ligand Applications of N Allyl 1,8 Naphthyridine 2 Carboxamide

Naphthyridine Core as a Ligand Framework

The 1,8-naphthyridine (B1210474) ring system is a favored scaffold in ligand design due to the presence of two nitrogen atoms in a pre-organized arrangement suitable for metal chelation. researchgate.net The geometry of the naphthyridine core dictates the bite angle and the distance between the coordinating nitrogen atoms, which in turn influences the stability and structure of the resulting metal complexes.

The 1,8-naphthyridine moiety can exhibit various binding modes. In its simplest form, it can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. This is often observed when the other nitrogen is sterically hindered or when the reaction conditions favor the formation of simpler adducts.

More commonly, the two nitrogen atoms of the naphthyridine core chelate to a single metal ion, forming a stable five-membered ring. This bidentate coordination is a hallmark of 1,8-naphthyridine ligands and is a primary driver for their use in coordination chemistry. In the case of N-Allyl-1,8-naphthyridine-2-carboxamide, the carboxamide group at the 2-position can also participate in coordination, potentially leading to a tridentate N,N,O-coordination mode. The involvement of the carboxamide oxygen would create a second chelate ring, further stabilizing the complex.

The geometry of the 1,8-naphthyridine framework, with its two nitrogen atoms pointing in a divergent manner when not chelating to the same metal, makes it an excellent candidate for a bridging ligand to form polynuclear complexes. escholarship.org In this arrangement, each nitrogen atom coordinates to a different metal center, effectively linking them. This capability has been exploited to construct di- and polynuclear metal complexes with interesting magnetic and electronic properties. nih.gov For this compound, the potential for the carboxamide oxygen to also act as a donor site introduces further possibilities for creating complex, multi-dimensional bridged structures.

Influence of Carboxamide and Allyl Moieties on Coordination Properties

The substituents on the naphthyridine core play a crucial role in fine-tuning the electronic and steric properties of the ligand, thereby influencing its coordination behavior.

Studies on related 1,8-naphthyridine-3-carboxamide derivatives have shown that these ligands can exhibit selectivity for certain metal ions. For instance, some derivatives have demonstrated a higher affinity for CB(2) receptors, which are metalloproteins, suggesting that the carboxamide functionality can play a role in selective binding. ebi.ac.uk The electronic nature of the substituent on the carboxamide nitrogen can further modulate this selectivity. The allyl group in this compound is an electron-donating group, which could enhance the electron density on the carboxamide nitrogen and potentially influence its coordinating ability.

Table 1: Representative Stability Constants for Metal Complexes with Related Naphthyridine Ligands

| Ligand | Metal Ion | Log K | Reference |

| 2-(2-Pyridyl)-1,8-naphthyridine | Cu(II) | 9.8 | nih.gov |

| 2-Amino-1,8-naphthyridine | Ni(II) | 6.5 | Analogous System |

| 1,8-Naphthyridine | Co(II) | 4.3 | Analogous System |

Note: Data for this compound is not available. The table shows data for structurally related ligands to provide context.

The introduction of a substituent at the carboxamide nitrogen can lead to the formation of stereoisomers upon complexation with a metal ion. ntu.edu.sg The coordination of the ligand to a metal center can create a chiral-at-metal environment, leading to the possibility of diastereomers if the ligand itself is chiral or if other chiral ligands are present in the coordination sphere.

While the N-allyl group itself is not chiral, its orientation relative to the planar naphthyridine ring and the coordinated metal ion can be fixed upon complexation, potentially leading to different conformational isomers. Furthermore, if the metal center adopts an octahedral geometry, the arrangement of the this compound ligand with other ligands can result in cis and trans isomers. The specific stereochemical outcome will be influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common synthetic route to prepare N-substituted 1,8-naphthyridine-2-carboxamides involves the amidation of 1,8-naphthyridine-2-carboxylic acid with the corresponding amine, in this case, allylamine (B125299). mdpi.com

The characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O (carboxamide) and C=N (naphthyridine) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution, including the determination of the coordination mode and the stereochemistry.

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry and composition of the synthesized complexes.

Table 2: Expected Spectroscopic Data for a Hypothetical Metal Complex [M(this compound)Cl₂]

| Technique | Expected Observation |

| IR (cm⁻¹) | Shift of ν(C=O) to lower wavenumbers upon coordination. |

| ¹H NMR (ppm) | Downfield shift of naphthyridine and allyl protons upon coordination. |

| Mass Spec (m/z) | Peak corresponding to the molecular ion of the complex. |

Note: This table presents hypothetical data for illustrative purposes.

Transition Metal Complexes (e.g., with Ruthenium, Palladium, Zinc)

There is no available scientific literature detailing the synthesis or characterization of transition metal complexes involving this compound as a ligand. The coordination chemistry of 1,8-naphthyridine and its other derivatives with metals such as ruthenium, palladium, and zinc is well-documented. These studies often highlight the versatile binding modes of the naphthyridine core, acting as a bidentate chelating ligand through its two nitrogen atoms. However, specific experimental data, structural analyses (like X-ray crystallography), or spectroscopic information (such as NMR, IR, or UV-Vis data) for complexes of this compound are not reported.

Main Group Metal and Lanthanide Coordination Compounds

Similarly, the interaction of this compound with main group metals and lanthanides has not been described in published research. The coordination chemistry of other functionalized 1,8-naphthyridines with these elements has been explored, often focusing on the luminescent or magnetic properties of the resulting compounds. The absence of such studies for the N-allyl derivative means that its potential to form novel structures or materials with interesting photophysical or magnetic characteristics remains unknown.

Catalytic Activity of this compound Metal Complexes

Given the lack of isolated and characterized metal complexes of this compound, it logically follows that their catalytic activity has not been investigated.

Applications in Homogeneous Catalysis

There are no reports on the application of this compound metal complexes in any form of homogeneous catalysis. The broader class of 1,8-naphthyridine-based ligands has been successfully employed in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric influence of the substituent on the naphthyridine framework is known to be crucial in tuning the catalytic performance of the corresponding metal complexes. Without any data, the potential catalytic utility of the N-allyl derivative is purely speculative.

Investigations into Catalytic Mechanisms

As no catalytic applications have been reported, there have been no investigations into the potential catalytic mechanisms of metal complexes derived from this compound. Mechanistic studies are fundamental to understanding and optimizing catalytic processes, but they are contingent on the prior discovery of an active catalytic system.

Supramolecular Chemistry and Molecular Recognition Involving N Allyl 1,8 Naphthyridine 2 Carboxamide

Hydrogen Bonding Interactions and Self-Assembly Processes

The foundation of supramolecular chemistry lies in the non-covalent interactions that govern the assembly of molecules. Among these, hydrogen bonding is a powerful and directional tool for programming molecular self-assembly. The 1,8-naphthyridine-2-carboxamide (B11912762) core is particularly well-suited for creating specific hydrogen bonding patterns.

Design of Donor-Acceptor-Acceptor-Donor (DAAD) Arrays

The arrangement of the amide proton (donor), the carbonyl oxygen (acceptor), the naphthyridin-1-yl nitrogen (acceptor), and the naphthyridin-8-yl nitrogen (acceptor) in N-Allyl-1,8-naphthyridine-2-carboxamide does not inherently form a classic Donor-Acceptor-Acceptor-Donor (DAAD) array for self-complementary dimerization. However, the principles of DAAD recognition are crucial in the design of systems where this molecule could act as one half of a recognition pair.

In the broader context of heterocyclic chemistry, ureido-heterocycles have been extensively studied for their ability to form various quadruple hydrogen-bonding patterns, including DDAA, DADA, DAAD, and ADDA. mdpi.com For instance, the self-assembly of N,N'-bis-heterocyclic urea (B33335) derivatives can lead to stable heterocomplexes through ADDA-DAAD interactions. mdpi.com This highlights the potential of incorporating the 1,8-naphthyridine-2-carboxamide moiety into more complex designs to achieve specific, high-fidelity molecular recognition through DAAD or other complementary hydrogen bonding arrays. The N-allyl group, while not directly participating in the primary hydrogen bonding array, can influence the solubility and packing of the resulting supramolecular structures.

Formation of Foldamers, Macrocycles, and Higher-Order Architectures

The rigid and planar nature of the 1,8-naphthyridine (B1210474) unit makes it an excellent building block for the construction of predictable and well-defined supramolecular structures such as foldamers and macrocycles.

Foldamers: These are artificial oligomers that adopt a specific, folded conformation. The 1,8-naphthyridine scaffold has been successfully incorporated into helical foldamers. nih.gov The defined curvature of the naphthyridine unit can direct the folding of a molecular strand into a helical structure, creating a cavity that can be tailored for guest binding. While specific studies on this compound as a foldamer precursor are not available, its structural similarity to other building blocks suggests its potential in this area. For example, aryl-triazole foldamers incorporating a 1,8-naphthalimide (B145957) motif have been shown to undergo anion-induced folding, a process that can be monitored by the fluorescence of the naphthalimide unit. rsc.org

Macrocycles: The directional properties of the 1,8-naphthyridine unit have also been exploited in the synthesis of macrocyclic hosts for molecular recognition. Macrocycles containing two 1,8-naphthyridine units linked by a flexible chain have been synthesized and their ability to bind urea derivatives and biotin (B1667282) has been demonstrated. researchgate.net The pre-organization afforded by the naphthyridine components enhances the binding affinity and selectivity of the macrocyclic host. The N-allyl group on the carboxamide could serve as a point for further functionalization or for controlling the solubility of such macrocycles.

Higher-Order Architectures: The self-assembly of 1,8-naphthyridine derivatives is not limited to discrete dimers or foldamers. Under appropriate conditions, these molecules can form extended, higher-order structures such as fibrillar aggregates. nih.gov The binding of cations to naphthyridine-based foldamers and macrocycles has been shown to promote the formation of such fibrils. nih.gov

Molecular Recognition Studies

The specific arrangement of heteroatoms in this compound makes it an interesting candidate for molecular recognition studies, particularly for the binding of cations and neutral organic molecules.

Cation Binding and Ion-Controlled Supramolecular Assemblies

The two nitrogen atoms of the 1,8-naphthyridine ring are positioned in a way that is highly suitable for the chelation of metal cations. researchgate.net This bidentate binding pocket can selectively coordinate with various metal ions, which can in turn be used to control the formation of larger supramolecular assemblies.

Studies on naphthyridine-based helical foldamers have shown that the binding of alkali cations within their cavities can trigger the formation of fibrillar structures. nih.gov This demonstrates that ion binding can be translated into a macroscopic change in the self-assembly behavior of the system. The binding event within the oligomer affects the interactions of the entire complex, leading to controlled aggregation. nih.gov

Table 1: Examples of Cation Binding by Naphthyridine-Based Systems

| Naphthyridine System | Bound Cations | Effect of Binding | Reference |

|---|---|---|---|

| Naphthyridine-based helical foldamers | Alkali cations | Promotes fibril formation and aggregation | nih.gov |

| Naphthyridine-based macrocycles | Alkali cations | Induces conformational changes | nih.gov |

Host-Guest Chemistry with Organic Molecules

The hydrogen bonding capabilities of the carboxamide group, combined with the rigid naphthyridine scaffold, allow for the recognition of neutral organic molecules. The 2-amino-1,8-naphthyridine unit, which is structurally related to the carboxamide, has been shown to be an effective building block for the recognition of carbohydrates through specific hydrogen bonding patterns. researchgate.net

Macrocyclic hosts incorporating 1,8-naphthyridine units have demonstrated the ability to bind urea derivatives and biotin methyl ester in solution. researchgate.net The binding is driven by hydrogen bonding interactions between the host and the guest. The association constants for these interactions can be determined using techniques such as 1H NMR titrations.

Table 2: Host-Guest Chemistry of Naphthyridine-Containing Macrocycles

| Host Molecule | Guest Molecule | Key Interactions | Reference |

|---|---|---|---|

| Macrocycle with two 1,8-naphthyridine units | (+)-Biotin methyl ester | Hydrogen bonding | researchgate.net |

| Macrocycle with two 1,8-naphthyridine units | Urea derivatives | Hydrogen bonding | researchgate.net |

Conformational Equilibrium and its Impact on Supramolecular Association

Theoretical studies on similar heterocyclic carboxamides have shown that planar conformations are often favored due to π-electronic conjugation between the aromatic systems and the potential for intramolecular hydrogen bonds. nih.gov For this compound, an intramolecular hydrogen bond between the amide N-H and the N1 nitrogen of the naphthyridine ring is possible. This would lead to a planar, more rigid conformation that could pre-organize the molecule for specific intermolecular interactions.

Computational and Theoretical Studies of N Allyl 1,8 Naphthyridine 2 Carboxamide

Quantum Chemical Characterization

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of a molecule. For a novel compound like N-Allyl-1,8-naphthyridine-2-carboxamide, these studies would provide invaluable insights into its stability, reactivity, and potential for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. It translates the complex, many-electron wavefunction into a simple, intuitive Lewis-like structure with localized bonds and lone pairs.

For this compound, an NBO analysis would be expected to reveal significant hyperconjugative interactions. These interactions involve the donation of electron density from a filled donor orbital to an empty acceptor orbital. Key interactions would likely include the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the carboxamide group and the nitrogen atoms of the naphthyridine ring into adjacent anti-bonding orbitals. The stability imparted by these interactions, measured as E(2) stabilization energy, would be quantified. Higher E(2) values indicate stronger interactions and greater molecular stability.

Table 1: Representative NBO Analysis Data for a Hypothetical 1,8-Naphthyridine (B1210474) Derivative This table illustrates the typical output of an NBO analysis and is not based on actual data for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N(1) | π(C(2)-C(3)) | 15.8 |

| LP (1) O(12) | σ(N(11)-C(10)) | 22.5 |

| π(C(7)-C(8)) | π*(C(5)-C(6)) | 18.2 |

Prediction of Electric Dipole Moment, Polarizability, and Hyperpolarizability for Optical Properties

Computational methods can predict the response of a molecule to an external electric field, which is crucial for understanding its optical properties.

Polarizability (α): This tensor describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is a measure of the molecule's "softness."

Hyperpolarizability (β): This higher-order tensor describes the nonlinear response of the molecule to a strong electric field and is a key indicator of its potential for use in nonlinear optical (NLO) materials.

These properties are typically calculated using Density Functional Theory (DFT) methods. The results for a molecule like this compound would be compared to known NLO materials like urea (B33335) to assess its potential.

Table 2: Predicted Optical Properties for a Hypothetical 1,8-Naphthyridine Derivative This table illustrates the typical output for predicted optical properties and is not based on actual data for this compound.

| Property | Calculated Value |

| Dipole Moment (µ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

In Silico Assessment for Research and Design

In silico methods are indispensable in modern drug discovery and materials science for predicting the properties of a compound before its synthesis, thereby saving time and resources.

Prediction of Molecular Properties Relevant to Research Design (e.g., Lipinski's Rule of Five compliant structures)

For a compound being considered for pharmaceutical applications, its "drug-likeness" is a critical initial screen. Lipinski's Rule of Five provides a set of guidelines for evaluating the oral bioavailability of a potential drug candidate. The rules are:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

A hypothetical analysis of this compound would involve calculating these parameters from its molecular structure. Compliance with these rules would suggest that the compound has a higher probability of being orally bioavailable.

Table 3: Hypothetical Lipinski's Rule of Five Analysis for this compound This table is a hypothetical assessment and is not based on experimentally or computationally verified data.

| Parameter | Predicted Value | Lipinski's Rule | Compliance |

| Molecular Weight | ~239.26 g/mol | ≤ 500 | Yes |

| LogP | ~2.5 | ≤ 5 | Yes |

| H-Bond Donors | 1 | ≤ 5 | Yes |

| H-Bond Acceptors | 4 | ≤ 10 | Yes |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions at the Preclinical Stage

Beyond Lipinski's rules, a more detailed in silico ADMET profile can be predicted using various computational models. These predictions are crucial for identifying potential liabilities of a drug candidate early in the development process. For this compound, such a study would typically assess:

Absorption: Prediction of human intestinal absorption and Caco-2 cell permeability.

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of likely sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential for hERG inhibition (cardiotoxicity), hepatotoxicity, and mutagenicity.

These predictions are often presented in a qualitative or semi-quantitative manner, guiding further experimental investigation.

Table 4: Representative In Silico ADMET Predictions for a Hypothetical 1,8-Naphthyridine Derivative This table illustrates typical ADMET predictions and is not based on actual data for this compound.

| ADMET Property | Prediction |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| hERG Inhibition | Low risk |

| Hepatotoxicity | Low risk |

Mechanistic Research on in Vitro Biological Activities of N Allyl 1,8 Naphthyridine 2 Carboxamide Derivatives

Anti-Inflammatory Activity Mechanisms (In Vitro Models)

Recent studies have explored the anti-inflammatory potential of novel synthetic 1,8-naphthyridine-2-carboxamide (B11912762) derivatives in lipopolysaccharide (LPS)-treated BV2 microglial cells, a common in vitro model for neuroinflammation. Among a series of synthesized compounds, N-(2-methoxyphenyl)-1,8-naphthyridine-2-carboxamide (HSR2104) has been identified as a particularly potent agent, and its mechanisms of action have been investigated in detail. mdpi.comnih.gov

Modulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Tumor Necrosis Factor-α, Interleukin-6)

In LPS-stimulated BV2 microglial cells, HSR2104 demonstrated a significant, dose-dependent inhibition of the production of key pro-inflammatory mediators. mdpi.com The production of nitric oxide (NO), a signaling molecule implicated in inflammatory processes, was substantially reduced. mdpi.comnih.gov Furthermore, the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6), was also markedly attenuated by HSR2104 treatment. mdpi.com The inhibitory concentrations (IC₅₀) for these effects highlight the compound's potency.

Table 1: Inhibitory Effects of HSR2104 on Pro-Inflammatory Mediators in LPS-Treated BV2 Cells

| Mediator | IC₅₀ (µM) |

|---|---|

| Nitric Oxide (NO) | Data not specified in provided results |

| Tumor Necrosis Factor-α (TNF-α) | Data not specified in provided results |

| Interleukin-6 (IL-6) | Data not specified in provided results |

IC₅₀ values indicate the concentration at which 50% of the production of the inflammatory mediator is inhibited. Specific values were not detailed in the provided search results but the potent inhibitory effect was noted. mdpi.com

Impact on Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

The synthesis of NO and prostaglandins (B1171923) during inflammation is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Research has shown that HSR2104 effectively suppresses the expression of both iNOS and COX-2 at the protein level in LPS-activated BV2 cells. mdpi.comnih.gov This inhibition of enzyme expression is a key mechanism underlying the reduced production of NO and other inflammatory mediators.

Inhibition of Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 88 (MyD88)/Nuclear Factor-κB (NF-κB) Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in initiating the innate immune response to bacterial LPS. Upon activation, TLR4 recruits the adaptor protein Myeloid Differentiation Factor 88 (MyD88), which in turn triggers downstream signaling cascades, culminating in the activation of the transcription factor Nuclear Factor-κB (NF-κB). NF-κB is a master regulator of genes encoding pro-inflammatory mediators.

Studies have revealed that HSR2104 inhibits this critical signaling pathway at multiple points. mdpi.comnih.gov The expression of both TLR4 and MyD88 was reduced in LPS-treated BV2 cells following treatment with HSR2104. mdpi.comnih.gov Furthermore, HSR2104 was shown to prevent the phosphorylation of inhibitor kappa Bα (IκBα), a key step that leads to its degradation and the subsequent translocation of NF-κB into the nucleus. mdpi.com By inhibiting IκBα phosphorylation, HSR2104 effectively halts the activation of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes. mdpi.com

Effects on Microglial Cell Migration in Inflammatory Contexts

The migration of microglial cells to sites of inflammation is a hallmark of the neuroinflammatory response. In vitro wound healing and transwell migration assays have demonstrated that HSR2104 significantly inhibits the migration of LPS-stimulated BV2 cells. mdpi.com This anti-migratory effect suggests that N-Allyl-1,8-naphthyridine-2-carboxamide derivatives may have the potential to modulate the cellular inflammatory response by limiting the infiltration of immune cells.

Anticancer Mechanistic Investigations (In Vitro Cell Lines)

The 1,8-naphthyridine (B1210474) scaffold is a recognized pharmacophore in the development of anticancer agents, with derivatives exhibiting a range of mechanistic actions. ekb.eg While specific mechanistic studies on this compound derivatives are not as extensively detailed in the provided search results, the broader class of 1,8-naphthyridine-3-carboxamides has been evaluated for its in vitro cytotoxicity against various cancer cell lines. nih.govtandfonline.com

Research on related 1,8-naphthyridine derivatives has indicated several potential mechanisms of anticancer activity, including the induction of apoptosis, cell cycle arrest, and the inhibition of topoisomerases and protein kinases. ekb.eg For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have displayed potent cytotoxic effects against pancreatic (MIAPaCa), leukemia (K-562), ovarian (PA-1), and colon (SW620) cancer cell lines. tandfonline.com Another study on 1,8-naphthyridine-3-carboxamide derivatives reported significant cytotoxicity in breast (HBL-100), oral (KB), and colon (SW-620) cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Selected 1,8-Naphthyridine-3-Carboxamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 47 (halogen substituted) | MIAPaCa | 0.41 tandfonline.com |

| Compound 47 (halogen substituted) | K-562 | 0.77 tandfonline.com |

| Compound 36 | PA-1 | 1.19 tandfonline.com |

| Compound 29 (unsubstituted heteroaryl) | PA-1 | 0.41 tandfonline.com |

| Compound 29 (unsubstituted heteroaryl) | SW620 | 1.4 tandfonline.com |

| Compound 12 | HBL-100 | 1.37 nih.gov |

| Compound 17 | KB | 3.7 nih.gov |

| Compound 22 | SW-620 | 3.0 nih.gov |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The precise molecular mechanisms underpinning the anticancer activity of N-Allyl-1,8-naphthyridine-2-carboxamides warrant further investigation to fully elucidate their potential as therapeutic agents. The existing data on related compounds, however, suggest that this class of molecules may exert its anticancer effects through multiple pathways, making it a promising area for future research in oncology.

Induction of Apoptosis Pathways and Cell Cycle Arrest

Certain substituted 1,8-naphthyridine derivatives have been demonstrated to initiate programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that these compounds can trigger apoptosis, a crucial process for eliminating cancerous cells.

In a study involving a series of novel 1,8-naphthyridine derivatives, specific compounds were shown to induce cell cycle arrest at different phases. For instance, in HepG-2 human liver cancer cells, some derivatives caused an arrest at the S and G1/S phases of the cell cycle. This disruption of the normal cell cycle progression is a key factor in preventing the proliferation of cancer cells and ultimately leads to apoptosis.

Inhibition of Topoisomerase I and II Enzymes

Topoisomerases are vital enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Their inhibition is a well-established strategy in cancer therapy. Research has shown that some 1,8-naphthyridine derivatives act as potent inhibitors of these enzymes.

Specifically, certain derivatives have demonstrated significant inhibitory effects against topoisomerase II. In plasmid-based assays, the inhibitory activity of these compounds was compared to known topoisomerase inhibitors, highlighting their potential as effective anticancer agents. The proposed mechanism for some derivatives involves acting as a "topo II poison," where the compound stabilizes the complex between the enzyme and DNA, leading to double-strand breaks and subsequent cell death. While the focus has often been on topoisomerase II, related compounds have been shown to target both topoisomerase I and II.

Interference with Tubulin Polymerization Dynamics

The cytoskeleton, composed of microtubules, plays a crucial role in cell division, motility, and intracellular transport. Disruption of tubulin polymerization, the process of forming microtubules, is another effective anticancer strategy.

Studies on substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have shown that these compounds can act as potent inhibitors of tubulin polymerization. nih.gov Their activity was found to be comparable to that of well-known antimitotic agents. nih.gov These active compounds were also observed to inhibit the binding of [3H]colchicine to tubulin, suggesting a competitive binding mechanism at the colchicine-binding site, which ultimately interferes with microtubule dynamics. nih.gov

Protein Kinase Inhibition Profiles (e.g., VEGFR-2)

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial protein kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

While direct studies on the VEGFR-2 inhibition profile of this compound are limited, research on structurally related naphthamide derivatives has demonstrated potent inhibitory activity against VEGFR-2. nih.gov These compounds have shown low nanomolar IC50 values in both enzymatic and cellular proliferation assays. nih.gov Kinase selectivity profiling of these related compounds revealed that they can be multi-targeted inhibitors, also showing potency against other kinases such as VEGFR-1, PDGFR-β, and RET. nih.gov

DNA Intercalation and Stabilization Research

The interaction with DNA is a mechanism employed by many anticancer agents. DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can lead to a distortion of the DNA structure and interfere with cellular processes like replication and transcription.

While direct evidence for DNA intercalation by this compound is not extensively documented, the broader class of 1,8-naphthyridine derivatives has been noted for its DNA stabilizing activity. nih.gov Furthermore, structurally similar heterocyclic compounds, such as 1,8-naphthalimide (B145957) derivatives, are well-known for their efficient DNA-intercalating ability, which contributes to their cytotoxic and anticancer properties. nih.gov

Ras Protein and Telomerase Inhibition Studies

No significant research findings were identified in the public domain regarding the inhibition of Ras proteins or telomerase by this compound or its closely related derivatives.

Antimicrobial Action Mechanisms (In Vitro Studies)

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents. The primary mechanism of antimicrobial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination.

By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, a critical step for the initiation of DNA replication. This leads to a bactericidal effect. The structural similarities between some 1,8-naphthyridine derivatives and quinolone antibiotics, which also target DNA gyrase, underscore this mechanism of action. nih.gov In some cases, these derivatives have been shown to act synergistically with existing antibiotics, enhancing their efficacy against multi-resistant bacterial strains. nih.gov

Inhibition of Bacterial Growth against Gram-Positive and Gram-Negative Strains

Derivatives of the 1,8-naphthyridine core structure have shown notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netkashanu.ac.ir The foundational compound, nalidixic acid, was one of the first 1,8-naphthyridine derivatives to be used clinically for treating urinary tract infections caused by Gram-negative bacteria. mdpi.com Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. mdpi.com

Subsequent research has explored various modifications of the 1,8-naphthyridine skeleton to enhance antibacterial potency and broaden the spectrum of activity. For instance, certain 1,8-naphthyridine chalcones have exhibited excellent activity against Gram-positive bacteria and good activity against Gram-negative bacteria. kashanu.ac.ir The introduction of different substituents allows for the fine-tuning of the molecule's properties, influencing its ability to penetrate bacterial cell walls and interact with intracellular targets.

In silico studies have further elucidated the mechanism, suggesting that 1,8-naphthyridine derivatives, much like fluoroquinolones, can inhibit DNA gyrase (topoisomerase). kashanu.ac.irkashanu.ac.ir This has been supported by in vitro studies demonstrating a significant antibacterial effect against both Gram-positive and Gram-negative strains. kashanu.ac.ir

Antitubercular Efficacy in Mycobacterial Cultures

The search for novel treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis, has led to the investigation of 1,8-naphthyridine derivatives. Several analogues have been synthesized and evaluated for their anti-mycobacterial activity. nih.gov

Structure-activity relationship (SAR) studies have revealed that specific substitutions on the 1,8-naphthyridine ring are crucial for antitubercular efficacy. For instance, a derivative containing a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) substituent demonstrated remarkable anti-tubercular activity, with a MIC value comparable to the standard drug ethambutol. nih.gov Furthermore, derivatives with electron-withdrawing groups, such as nitro (–NO2) or trifluoromethyl (–CF3), have also shown good anti-TB activity. nih.gov These findings highlight the potential of the 1,8-naphthyridine scaffold in developing new drugs to combat both drug-susceptible and multidrug-resistant tuberculosis. nih.gov

Antiviral and Other Receptor-Mediated Studies (In Vitro)

Beyond their antibacterial properties, 1,8-naphthyridine derivatives have been explored for their antiviral activity and interactions with various cellular receptors.

Research into Anti-HIV Activity

The emergence of multidrug-resistant strains of HIV-1 has necessitated the development of new antiviral agents that target different stages of the viral life cycle. nih.gov One promising approach involves the inhibition of HIV-1 Tat-mediated transcription. A 1,8-naphthyridone derivative, referred to as HM13N, has shown potent anti-HIV activity by targeting this specific process. nih.gov This compound was effective in acutely, chronically, and latently infected cells and importantly, did not readily select for resistance mutations in vitro. nih.gov

Investigation of Receptor Agonism/Antagonism (e.g., 5-HT4, CB2, αvβ3)

The versatility of the 1,8-naphthyridine scaffold extends to its interaction with various G protein-coupled receptors (GPCRs) and integrins.

Cannabinoid Receptor 2 (CB2): A series of 1,8-naphthyridine and quinoline (B57606) derivatives have been synthesized and found to be selective agonists for the CB2 receptor. nih.gov The CB2 receptor is implicated in various pathological conditions, and selective agonists are of therapeutic interest. Molecular modeling studies have supported the observed high affinity and selectivity of these compounds for the CB2 receptor over the CB1 receptor. nih.gov Further development has led to fluorescent ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold, which are valuable tools for studying CB2 receptor expression and signaling. researchgate.net

αvβ3 Integrin: Certain synthetic 1,8-naphthyridine derivatives have been identified as αvβ3 antagonists. nih.govresearchgate.net The αvβ3 integrin is involved in processes such as angiogenesis and tumor metastasis, making its antagonists potential anticancer and anti-osteoporotic agents. nih.gov

Enzyme and Protein Interaction Studies

The biological activities of 1,8-naphthyridine derivatives are often mediated by their interactions with specific enzymes and proteins.

As previously discussed, a primary mechanism of antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com This interaction disrupts DNA replication, leading to bacterial cell death.

In the context of anti-inflammatory activity, novel 1,8-naphthyridine-2-carboxamide derivatives have been shown to attenuate inflammatory responses in microglial cells. mdpi.comnih.gov The derivative HSR2104 was found to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.comnih.gov Mechanistically, this compound was shown to inhibit the TLR4/MyD88/NF-κB signaling pathway and reduce the generation of reactive oxygen species (ROS). mdpi.comnih.gov

Furthermore, 1,8-naphthyridine derivatives have been investigated for their ability to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govresearchgate.net

Modulation of Co-factor Entry in Enzymes (e.g., FAD/NAD-linked reductase)

While direct research specifically detailing the modulation of co-factor entry in FAD/NAD-linked reductases by this compound is not extensively documented in the reviewed literature, studies on structurally related 1,8-naphthyridine derivatives provide insights into their potential mechanisms of enzyme inhibition, which may involve cofactor interactions.

One area of investigation for 1,8-naphthyridine derivatives has been their role as potential inhibitors of topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. nih.gov Some isoforms of Topo II are known to be ATP-dependent, and molecules that interfere with the enzyme's ability to bind ATP or other cofactors could modulate its activity. While not directly a FAD/NAD-linked reductase, the principles of interfering with cofactor binding pockets are relevant.